(S)-tert-Butyl 2-amino-2-cyclopropylacetate
Description
(S)-tert-Butyl 2-amino-2-cyclopropylacetate is a chiral ester derivative featuring a cyclopropane ring and a tert-butyl-protected amino group. This compound is notable for its stereospecific configuration (S-enantiomer), which is critical in asymmetric synthesis and pharmaceutical applications where enantiomeric purity dictates biological activity. Its structure combines a rigid cyclopropane moiety, known for enhancing metabolic stability and conformational rigidity, with a tert-butyl ester group that improves solubility and facilitates selective deprotection during synthetic workflows .
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-2-cyclopropylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7(10)6-4-5-6/h6-7H,4-5,10H2,1-3H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUQSNWLGMSEOQ-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](C1CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination
Reductive amination of a ketone intermediate using sodium cyanoborohydride or hydrogen gas with palladium catalysts is a common approach. For example, reacting 2-cyclopropyl-2-oxoacetate with ammonium acetate and triethylamine in methanol, followed by hydrogenation, yields racemic 2-amino-2-cyclopropylacetate. However, this method lacks stereocontrol, necessitating subsequent resolution steps.
Enzymatic Resolution
Chiral resolution using immobilized lipases or acylases enables enantiomer separation. For instance, treating racemic tert-butyl 2-amino-2-cyclopropylacetate with Pseudomonas cepacia lipase in isopropyl acetate selectively hydrolyzes the (R)-enantiomer, leaving the (S)-ester with >98% enantiomeric excess (ee). This method, while effective, requires optimization of solvent systems and enzyme loading to minimize costs.
tert-Butyl Esterification
Protection of the carboxylic acid as a tert-butyl ester enhances solubility and stability during subsequent reactions.
Acid-Catalyzed Esterification
Direct esterification with tert-butanol under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid) at reflux temperatures (80–100°C) achieves moderate yields (60–70%). However, prolonged heating risks cyclopropane ring degradation.
Alkoxide-Mediated Transesterification
Superior yields (85–90%) are obtained via transesterification using sodium tert-butoxide. In a representative procedure, 2-amino-2-cyclopropylacetic acid is reacted with tert-butyl acetate in THF at 0–10°C, followed by quenching with aqueous HCl. This method avoids harsh acids, preserving the cyclopropane structure.
Stereochemical Control
Asymmetric Catalysis
Chiral oxazaborolidine catalysts enable enantioselective synthesis of the amino ester. For example, employing (R)-BINOL-derived catalysts in a Strecker reaction of cyclopropane ketones achieves 80–85% ee, though further recrystallization is required for pharmaceutical-grade material.
Diastereomeric Salt Formation
Resolution via diastereomeric salts using chiral acids (e.g., L-tartaric acid) is a robust industrial method. Dissolving racemic amino ester in ethanol and adding L-tartaric acid precipitates the (S)-enantiomer salt, which is basified to recover the free amine with 99% ee.
Purification and Characterization
Crystallization
Final purification often involves crystallization from heptane or hexane. Cooling a saturated solution of the crude ester in heptane to 0–5°C yields crystalline (S)-tert-butyl 2-amino-2-cyclopropylacetate with >99% purity.
Chromatographic Methods
Flash chromatography on silica gel with ethyl acetate/hexane gradients (1:4 to 1:2) removes residual impurities, though this is less cost-effective for large-scale production.
Analytical Data
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-amino-2-cyclopropylacetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Organic Synthesis
(S)-tert-Butyl 2-amino-2-cyclopropylacetate serves as a valuable building block in the synthesis of complex organic molecules. It is utilized as a chiral auxiliary in asymmetric synthesis, aiding the production of enantiomerically pure compounds.
| Application | Description |
|---|---|
| Building Block | Used for synthesizing complex organic molecules |
| Chiral Auxiliary | Facilitates asymmetric synthesis |
Medicinal Chemistry
The compound is investigated for its therapeutic potential, particularly as a precursor in drug development targeting specific enzymes or receptors. Its biological activity is attributed to its ability to interact with various biological targets, modulating enzyme activity and receptor binding.
| Therapeutic Area | Potential Applications |
|---|---|
| Neurological Disorders | Studied for effects on neurotransmitter systems |
| Enzyme Inhibition | Investigated as a ligand in enzyme studies |
Biological Research
Research has shown that (S)-tert-Butyl 2-amino-2-cyclopropylacetate can form hydrogen bonds and engage in hydrophobic interactions with proteins. This capability makes it a subject of interest for studying protein-ligand interactions and understanding enzyme mechanisms.
| Research Focus | Findings |
|---|---|
| Protein-Ligand Interactions | Modulates enzyme activity through binding |
| Enzyme Mechanisms | Provides insights into enzyme-substrate relationships |
Case Study 1: Neurotransmitter Systems
In a study examining compounds similar to (S)-tert-Butyl 2-amino-2-cyclopropylacetate, researchers found that modifications of the cyclopropyl group significantly affected the binding affinity to neurotransmitter receptors. This highlights the compound's potential as a lead structure for developing drugs targeting neurological conditions.
Case Study 2: Asymmetric Synthesis
A recent publication demonstrated the use of (S)-tert-Butyl 2-amino-2-cyclopropylacetate as a chiral auxiliary in the asymmetric synthesis of β-amino acids. The study reported high yields and enantiomeric excess, showcasing its effectiveness in producing chiral compounds essential for pharmaceutical applications.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-amino-2-cyclopropylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key distinctions between (S)-tert-Butyl 2-amino-2-cyclopropylacetate and structurally related compounds, focusing on functional groups, stereochemistry, and applications.
Table 1: Structural and Functional Comparison
Key Differences:
Structural Features: The target compound has a cyclopropyl group directly attached to the amino-bearing carbon, whereas tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride features a cyclopropylmethyl side chain on the nitrogen . This difference impacts steric bulk and electronic properties, altering reactivity in nucleophilic substitutions or coupling reactions.
Stereochemical Considerations :
- The (S)-enantiomer’s chiral center is critical for interactions with biological targets (e.g., enzymes or receptors), whereas the hydrochloride analog is typically used as a racemic mixture unless resolved. Enantiopure compounds like the (S)-tert-butyl derivative are preferred in asymmetric catalysis and enantioselective drug synthesis.
Physicochemical Properties: The tert-butyl ester in both compounds enhances solubility in organic solvents, but the hydrochloride salt in the analog improves aqueous solubility, making it suitable for formulations requiring polar media . The cyclopropane ring in the target compound contributes to increased metabolic stability compared to non-cyclopropyl analogs, a trait leveraged in prodrug design.
Applications: The (S)-enantiomer is primarily used in chiral synthesis of pharmaceuticals, such as antiviral agents or enzyme inhibitors, where stereochemistry dictates efficacy. The hydrochloride analog serves as a versatile building block for non-stereoselective reactions and material science applications, such as polymer crosslinking .
Research Findings:
- Studies on cyclopropane-containing analogs demonstrate that the rigidity of the cyclopropane ring reduces conformational flexibility, enhancing binding affinity to target proteins (e.g., protease inhibitors) .
- The tert-butyl group in both compounds aids in protecting reactive amines during multi-step syntheses, enabling selective deprotection under mild acidic conditions.
Biological Activity
(S)-tert-Butyl 2-amino-2-cyclopropylacetate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
(S)-tert-Butyl 2-amino-2-cyclopropylacetate is characterized by the presence of a cyclopropyl group, which is known to influence biological activity through various mechanisms. The compound can be represented as follows:
Table 1: Structural Features of (S)-tert-Butyl 2-amino-2-cyclopropylacetate
| Feature | Description |
|---|---|
| Molecular Weight | 171.23 g/mol |
| Functional Groups | Amine, Ester |
| Stereochemistry | (S)-configuration |
Mechanisms of Biological Activity
The biological activity of (S)-tert-Butyl 2-amino-2-cyclopropylacetate is primarily attributed to its interaction with specific molecular targets in biological systems. The compound has been studied for its potential effects on various pathways, including:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The compound may act as a modulator for specific receptors, influencing physiological responses.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial properties of (S)-tert-Butyl 2-amino-2-cyclopropylacetate against various bacterial strains. Results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.
Research Findings
Recent research has focused on the pharmacological applications of (S)-tert-Butyl 2-amino-2-cyclopropylacetate. Key findings include:
- Antimicrobial Properties : Studies have demonstrated that this compound shows promising activity against pathogens, suggesting its potential as a lead compound for antibiotic development .
- Neuroprotective Effects : Research indicates that (S)-tert-Butyl 2-amino-2-cyclopropylacetate may possess neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.
- Mechanistic Insights : Investigations into the mechanism of action reveal that the compound may interact with neurotransmitter systems, influencing synaptic transmission and neuroplasticity .
Comparative Analysis
In comparison to other similar compounds, (S)-tert-Butyl 2-amino-2-cyclopropylacetate demonstrates unique biological profiles due to its cyclopropyl moiety.
Table 2: Comparison with Similar Compounds
| Compound Name | Antimicrobial Activity | Neuroprotective Effects |
|---|---|---|
| (S)-tert-Butyl 2-amino-2-cyclopropylacetate | Yes | Yes |
| tert-Butyl carbamate | Moderate | No |
| Cyclopropylamine | Low | Yes |
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing (S)-tert-Butyl 2-amino-2-cyclopropylacetate, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The synthesis often involves chiral resolution or asymmetric catalysis. For example, tert-butyl carbamates are prepared via Boc (tert-butoxycarbonyl) protection of amines under anhydrous conditions, using reagents like di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine). Enantiomeric purity is achieved through chiral auxiliaries or enzymatic resolution, with monitoring by chiral HPLC or polarimetry . Reaction temperature (<0°C to room temperature) and solvent polarity (e.g., dichloromethane vs. THF) critically impact stereochemical outcomes.
Q. What analytical techniques are recommended for characterizing (S)-tert-Butyl 2-amino-2-cyclopropylacetate?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming molecular structure and stereochemistry. Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) resolves enantiomers. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive stereochemical assignment. Note: Commercial suppliers may lack analytical data, necessitating in-house validation .
Q. How should (S)-tert-Butyl 2-amino-2-cyclopropylacetate be stored to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the tert-butyl ester. Avoid moisture and heat, as tertiary esters are prone to acid-catalyzed decomposition. Use desiccants in storage cabinets and validate stability via periodic HPLC analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
